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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253

For Researchers, Scientists, and Drug Development Professionals
Introduction:

3,4-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, holds significant
interest within pharmaceutical and materials science research. Its structural motifs are pertinent
to the development of novel therapeutic agents and advanced polymers. This technical guide
provides a summary of its key physicochemical properties and outlines the standard
experimental protocols for acquiring its spectroscopic data. While exhaustive experimental
spectra for this specific molecule are not readily available in public databases, this document
furnishes predicted spectral characteristics based on analogous compounds and established
principles of spectroscopy.

Core Physicochemical Data

A summary of the essential physical and chemical properties of 3,4-Difluoro-2-methylbenzoic
acid is presented below.
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Property Value Reference
CAS Number 157652-31-8 [1]
Molecular Formula CsHsF20:2 [1]
Molecular Weight 172.13 g/mol [1]
Melting Point 152-156 °C [1]

White to pale-yellow or gray
Appearance
powder

Purity Typically >97%

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for 3,4-Difluoro-2-
methylbenzoic acid, the following sections provide predicted data based on the analysis of
structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR):

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the
aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

o Aromatic Region (& 7.0-8.0 ppm): Two signals are expected for the two aromatic protons.
The fluorine substituents will cause complex splitting patterns (doublets of doublets or

triplets).

e Methyl Protons (& 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl
group is expected in this region.

o Carboxylic Acid Proton (& 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid
proton, which is often exchangeable with D20.

13C NMR (Carbon-13 NMR):
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The 13C NMR spectrum will provide insights into the carbon framework of the molecule.

e Carbonyl Carbon (6 165-175 ppm): The carboxylic acid carbonyl carbon will appear as a
singlet in this downfield region.

o Aromatic Carbons (0 110-160 ppm): Six distinct signals are expected for the aromatic
carbons, with their chemical shifts and splitting patterns influenced by the fluorine and methyl
substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling
constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the
substituted benzene ring.

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (Carboxylic Acid) 3300-2500 Broad

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Methyl) 2980-2850 Medium

C=0 Stretch (Carboxylic Acid) 1710-1680 Strong

C=C Stretch (Aromatic) 1600-1450 Medium-Strong

C-F Stretch 1250-1000 Strong

O-H Bend 1440-1395 Medium

C-O Stretch 1320-1210 Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and
characteristic fragmentation patterns.

e Molecular lon (M*): A peak at m/z = 172, corresponding to the molecular weight of the
compound.
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o Key Fragmentation Pathways:
o Loss of a hydroxyl radical (-OH, M-17) to give a fragment at m/z = 155.
o Loss of a carboxyl group (-COOH, M-45) to give a fragment at m/z = 127.
o Further fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid
aromatic carboxylic acids like 3,4-Difluoro-2-methylbenzoic acid.

NMR Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of the solid sample.

» Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de)
in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the
acidic proton.

o Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
e 'HNMR:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64 (signal-to-noise dependent).

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-15 ppm.

o BC NMR:
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[e]

Pulse Program: Proton-decoupled experiment.

o

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or translucent
pellet.

Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry

Sample Introduction and lonization (EI-MS):

 Introduce a small amount of the solid sample into the mass spectrometer, typically via a
direct insertion probe.

» Heat the probe to vaporize the sample into the ion source.
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e Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

Data Acquisition:

e Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-300, to
detect the molecular ion and key fragments.

e The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of 3,4-Difluoro-2-methylbenzoic acid can

be visualized as follows:
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Structural Confirpiation

Confirmed Structure of
3,4-Difluoro-2-methylbenzoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoro-2-methylbenzoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130253#spectroscopic-data-of-3-4-difluoro-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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